![molecular formula C9H11N5O4 B1670844 Neopterin CAS No. 2009-64-5](/img/structure/B1670844.png)
Neopterin
Overview
Description
Neopterin, with the systematic name 2-amino-4-hydroxy-6-(D-erythro-1’,2’,3’-trihydroxypropyl)-pteridine, is an organic compound belonging to the pteridine class of heterocyclic compounds . It is synthesized by human macrophages upon stimulation with the cytokine interferon-gamma and serves as a biomarker of cellular immune system activation . This compound is indicative of a pro-inflammatory immune status and is involved in various pathological conditions, including viral and bacterial infections, autoimmune diseases, and malignant disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopterin is synthesized from guanosine triphosphate (GTP) through a two-step process. The first step involves the enzyme GTP cyclohydrolase, which opens the ribose group. This is followed by the hydrolysis of the phosphate ester group catalyzed by phosphatases .
Industrial Production Methods: Industrial production of this compound involves the isolation of the compound from biological fluids using methods such as enzyme-linked immunosorbent assay (ELISA), high-performance liquid chromatography (HPLC), or radioimmunoassay . These methods are optimized for the detection and quantification of this compound in various samples, including blood serum, cerebrospinal fluid, and urine .
Chemical Reactions Analysis
Types of Reactions: Neopterin undergoes several types of chemical reactions, including oxidation and reduction. It is the oxidation product of 7,8-dihydrothis compound, which is a potent antioxidant generated by interferon-gamma-activated macrophages .
Common Reagents and Conditions: The oxidation of 7,8-dihydrothis compound to this compound is facilitated by free radicals, which protect activated macrophages from oxidative stress . The reaction conditions typically involve the presence of oxidizing agents and the absence of protective plasma antioxidants such as tocopherol, ascorbate, urate, apolipoproteins, or serum albumin .
Major Products: The major product formed from the oxidation of 7,8-dihydrothis compound is this compound itself . Depending on the oxidant, the reaction can also generate dihydroxanthopterin .
Scientific Research Applications
Neopterin as a Biomarker for Immune Activation
This compound is primarily recognized for its role as a biomarker of immune activation. It is produced by macrophages and monocytes in response to interferon-gamma stimulation, reflecting cellular immune responses.
Key Findings:
- Urinary this compound in Primatology: A study validated urinary this compound as an effective biomarker for monitoring immune responses in primates. It was found to increase following immune perturbation, such as vaccination, and varied with environmental conditions and age .
- Cerebrospinal Fluid this compound: Elevated levels of this compound in cerebrospinal fluid have been associated with neuroinflammatory disorders, demonstrating high sensitivity and specificity for diagnosing conditions like meningitis .
Monitoring Infectious Diseases
This compound levels have been extensively studied in the context of infectious diseases, where they serve as indicators of disease progression and immune response.
Case Studies:
- HIV Monitoring: this compound has been proposed as a surrogate marker for monitoring HIV replication, especially in resource-limited settings where viral load measurements may not be feasible. Studies indicate that longitudinal measurements of this compound can effectively track treatment responses .
- Viral Hepatitis: Research has shown that this compound levels correlate with the severity of viral hepatitis infections, providing insights into the immune response during these diseases .
Cardiovascular Health Indicator
This compound has emerged as a significant predictor of cardiovascular events and overall mortality.
Research Insights:
- A study involving kidney transplant recipients indicated that higher serum this compound levels were associated with increased risks of major cardiovascular events and all-cause mortality. The data suggested a strong link between this compound levels and inflammatory states post-transplantation .
Applications in Neurodegenerative Disorders
The role of this compound in neurodegenerative diseases is gaining attention, particularly concerning its potential as a diagnostic marker.
Findings:
- Elevated this compound levels in cerebrospinal fluid have been linked to various neurodegenerative conditions, suggesting its utility as a biomarker for early classification and diagnosis .
Non-invasive Monitoring Techniques
This compound’s presence in urine makes it an attractive candidate for non-invasive health monitoring.
Applications:
- Field Studies: Urinary this compound has been validated for use in field studies to assess immune responses in wild mammals, demonstrating its resilience and effectiveness in non-invasive research settings .
Data Table: Summary of this compound Applications
Mechanism of Action
Neopterin exerts its effects through its role as a biomarker of cellular immune activation. It is synthesized by macrophages upon stimulation with interferon-gamma, which is characteristic of a T helper cell type 1 immune response . The production of this compound is associated with increased production of reactive oxygen species, which can act as both pro-oxidants and antioxidants depending on the environmental conditions . This compound and its less stable sister compound, 7,8-dihydrothis compound, interfere with oxidizing chemicals such as hydrogen peroxide, enhancing the oxidizing capacity .
Comparison with Similar Compounds
Biopterin: A coenzyme involved in the hydroxylation of aromatic amino acids.
Dihydrobiopterin: A reduced form of biopterin that acts as a cofactor in the synthesis of neurotransmitters.
Xanthopterin: A yellow pigment found in the wings of certain butterflies and in the urine of mammals.
Uniqueness: Neopterin is unique among pteridines due to its role as a biomarker of cellular immune activation and its association with oxidative stress . Unlike other pteridines, this compound is specifically synthesized by macrophages in response to interferon-gamma stimulation, making it a valuable indicator of immune system activation .
Biological Activity
Neopterin, a low molecular mass compound belonging to the pteridine class, is recognized as a significant biomarker of cell-mediated immunity. Its biological activities are primarily linked to immune responses, oxidative stress modulation, and various pathological conditions. This article explores the multifaceted roles of this compound in biological systems, supported by recent research findings and case studies.
Overview of this compound
This compound is synthesized from guanosine triphosphate (GTP) through the action of the enzyme GTP cyclohydrolase I, primarily in response to interferon-gamma (IFN-γ) released by activated macrophages and dendritic cells. It serves as an indicator of immune activation and inflammation, with elevated levels often correlating with various diseases.
Biological Functions
- Immune Modulation
- Oxidative Stress
-
Cardiovascular Implications
- Elevated this compound levels have been associated with cardiovascular events and all-cause mortality, particularly in kidney transplant recipients. A study found that higher this compound-to-creatinine ratios correlated significantly with major adverse cardiovascular events (MACE) and mortality rates .
Table 1: this compound Levels and Clinical Outcomes
Endpoint | This compound/Creatinine Quartile μmol/mol | p-Value |
---|---|---|
Graft loss (%) | 20.3 (1), 16.4 (2), 19.1 (3), 23.0 (4) | - |
Major Adverse Cardiac Event (%) | 11.1 (1), 16.4 (2), 16.4 (3), 25.0 (4) | 0.001 |
All-cause mortality (%) | 9.5 (1), 16.4 (2), 21.7 (3), 33.6 (4) | <0.001 |
This table illustrates the correlation between this compound levels and clinical outcomes in kidney transplant patients, highlighting its potential as a prognostic marker .
This compound in Neuroinflammatory Disorders
This compound levels are also elevated in cerebrospinal fluid during neuroinflammatory conditions such as multiple sclerosis and Alzheimer's disease. Microglia and astrocytes are believed to be the primary sources of this compound production in the central nervous system, responding to inflammatory stimuli .
Case Study: this compound as a Biomarker in Diabetes
A study evaluated serum this compound levels in diabetic patients compared to healthy controls, revealing significantly higher concentrations in type 2 diabetes patients. This suggests that this compound may serve as a sensitive biomarker for Th1-type immune activation associated with diabetes-related complications .
Case Study: this compound in Cardiovascular Risk Assessment
In a cohort study involving kidney transplant recipients, researchers assessed the long-term risk associated with this compound levels concerning cardiovascular events. The findings indicated that higher this compound levels were linked to increased risks of MACE and all-cause mortality, emphasizing its role as a predictive biomarker for cardiovascular health .
Properties
CAS No. |
2009-64-5 |
---|---|
Molecular Formula |
C9H11N5O4 |
Molecular Weight |
258.18 g/mol |
IUPAC Name |
2-amino-6-[(1S,2R)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1/i1+1,2+1,3+1,4+1,6+1 |
InChI Key |
BMQYVXCPAOLZOK-NNFFBITRSA-N |
SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |
Isomeric SMILES |
[13CH]1=[13C](N=C2C(=O)NC(=NC2=N1)N)[13C@@H]([13C@@H]([13CH2]O)O)O |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |
Appearance |
Solid powder |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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